molecular formula C10H8BrN3S B11439200 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol

6-[(4-Bromophenyl)amino]pyrimidine-4-thiol

Cat. No.: B11439200
M. Wt: 282.16 g/mol
InChI Key: UAXQYSBFXPKTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Bromophenyl)amino]pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-bromophenylamino group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 2,4-dichloropyrimidine.

    Nucleophilic Substitution: 4-bromoaniline undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. This step forms the intermediate 6-[(4-Bromophenyl)amino]-2,4-dichloropyrimidine.

    Thiol Substitution: The intermediate is then treated with thiourea in ethanol under reflux conditions to introduce the thiol group, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Bromophenyl)amino]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Boronic acids or esters in the presence of a palladium catalyst and a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-[(4-Bromophenyl)amino]pyrimidine-4-thiol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Chlorophenyl)amino]pyrimidine-4-thiol
  • 6-[(4-Methylphenyl)amino]pyrimidine-4-thiol
  • 6-[(4-Fluorophenyl)amino]pyrimidine-4-thiol

Uniqueness

6-[(4-Bromophenyl)amino]pyrimidine-4-thiol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the thiol group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H8BrN3S

Molecular Weight

282.16 g/mol

IUPAC Name

6-(4-bromoanilino)-1H-pyrimidine-4-thione

InChI

InChI=1S/C10H8BrN3S/c11-7-1-3-8(4-2-7)14-9-5-10(15)13-6-12-9/h1-6H,(H2,12,13,14,15)

InChI Key

UAXQYSBFXPKTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=S)N=CN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.